3-(6-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile
Description
Properties
CAS No. |
1415393-24-6 |
|---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-oxo-3-(6-phenylmethoxy-1H-indol-3-yl)propanenitrile |
InChI |
InChI=1S/C18H14N2O2/c19-9-8-18(21)16-11-20-17-10-14(6-7-15(16)17)22-12-13-4-2-1-3-5-13/h1-7,10-11,20H,8,12H2 |
InChI Key |
PNKPBYZCKOHSDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the initial formation of the indole core, followed by the introduction of the benzyloxy group and the nitrile group through various organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(6-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with indole structures can exhibit anticancer properties. The presence of the benzyloxy group may enhance the lipophilicity and bioavailability of 3-(6-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile. Studies have shown that derivatives of indole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, similar compounds have been investigated for their ability to target specific signaling pathways involved in cancer progression .
Antimicrobial Properties
Another significant application lies in the antimicrobial domain. Indole derivatives have been reported to possess antibacterial and antifungal activities. The nitrile functional group in this compound may contribute to its bioactivity by interacting with microbial enzymes or disrupting cellular processes .
Biological Research
Enzyme Inhibition Studies
The compound has been explored for its potential as an enzyme inhibitor. For example, research on related indole derivatives has demonstrated their effectiveness in inhibiting enzymes such as cyclooxygenase and lipoxygenase, which are implicated in inflammatory processes. This suggests that 3-(6-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile could be a candidate for further studies targeting inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such computational studies provide insights into the interaction between the compound and potential protein targets, aiding in the rational design of more potent analogs .
Materials Science
Organic Synthesis
In materials science, 3-(6-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile can serve as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to novel materials with tailored properties for applications in electronics or photonics .
Case Study 1: Anticancer Activity
A study published in Molecules examined a series of indole derivatives, including compounds structurally similar to 3-(6-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting that further investigation into this compound's anticancer potential is warranted .
Case Study 2: Antimicrobial Efficacy
Research conducted on related indole compounds demonstrated their efficacy against resistant strains of bacteria. The findings suggest that modifications to the indole structure can enhance antimicrobial activity, providing a pathway for developing new therapeutic agents based on 3-(6-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile .
Mechanism of Action
The mechanism of action of 3-(6-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and nitrile group play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Position : The 6-position benzyloxy group in the target compound contrasts with 5-position substituents (e.g., methoxy, benzyloxy) in analogs. This positional isomerism may alter electronic effects and steric hindrance, impacting reactivity and binding affinity in biological systems .
- Functional Groups: The 3-oxopropanenitrile moiety is conserved across analogs, enabling similar reactivity in Knoevenagel condensations and multi-component syntheses .
Pharmacological Potential
- Bis-indole derivatives (e.g., pyridine-benzofuran hybrids) synthesized from these intermediates exhibit biofilm formation inhibitory activity against pathogens like Staphylococcus aureus . The benzyloxy group’s bulkiness may modulate target binding compared to smaller substituents.
- Methoxy-substituted analogs demonstrate enhanced stability under physiological conditions, suggesting that substituent choice directly influences pharmacokinetic profiles .
Biological Activity
3-(6-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile, identified by its CAS number 1415393-24-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Chemical Name | 3-(6-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile |
| CAS Number | 1415393-24-6 |
| Molecular Formula | C18H14N2O2 |
| Molecular Weight | 290.32 g/mol |
| Purity | NLT 98% |
Structural Characteristics
The compound features an indole moiety which is known for its diverse biological activities. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
Anticancer Properties
Recent studies have indicated that compounds with indole structures exhibit significant anticancer activities. For instance, research has shown that indole derivatives can inhibit steroid sulfatase (STS), an enzyme implicated in estrogen-dependent cancers. The inhibition of STS can lead to reduced local estrogen production, making these compounds promising candidates for cancer therapy .
The proposed mechanism involves the interaction of the compound with the active site of STS, leading to irreversible inhibition. Kinetic studies have demonstrated that certain derivatives exhibit low inhibitory constants (KI) and high kinact/KI ratios, indicating potent inhibition capabilities .
Case Studies
- In vitro Studies : A study evaluated the cytotoxic effects of various indole derivatives on MCF-7 breast cancer cells. The results showed that compounds similar to 3-(6-(benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile had lower cytotoxicity compared to standard treatments while maintaining efficacy against hormone-dependent cancer cell lines .
- SAR Analysis : Structure-activity relationship studies have revealed that modifications on the indole ring and adjacent groups can significantly influence biological activity. For example, substituents at specific positions on the phenyl ring were found to enhance STS inhibition .
Safety Data
According to safety data sheets, 3-(6-(benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile is classified as a skin and eye irritant. It poses risks upon inhalation or contact with skin and eyes, necessitating caution during handling .
Q & A
Basic: What are the common synthetic routes for 3-(6-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile, and what critical reaction conditions influence yield and purity?
The synthesis typically involves coupling reactions between substituted indole derivatives and cyanoacetamide intermediates. For example, acylation of 6-benzyloxyindole with cyanoacetic acid derivatives under basic conditions (e.g., piperidine in ethanol at 0–5°C) is a key step . Critical factors include:
- Temperature control : Low temperatures (0–5°C) minimize side reactions like hydrolysis of the nitrile group.
- Catalyst selection : Piperidine facilitates enolate formation, enhancing nucleophilic attack on the indole ring.
- Protection/deprotection : The benzyloxy group requires selective protection to avoid undesired substitutions .
Basic: How is spectroscopic characterization (e.g., NMR, FT-IR) employed to confirm the structure of this compound?
Key spectroscopic features include:
- ¹H NMR : Signals at δ ~7.3–7.5 ppm (benzyl aromatic protons), δ ~6.8–7.1 ppm (indole protons), and δ ~3.8 ppm (benzyloxy -OCH2Ph group). The ketone carbonyl (C=O) and nitrile (CN) groups are typically confirmed via ¹³C NMR (δ ~190 ppm for C=O and ~115 ppm for CN) .
- FT-IR : Strong absorptions at ~2200 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) .
- UV-Vis : Conjugation between the indole and carbonyl groups results in λmax ~280–320 nm .
Advanced: How can researchers address discrepancies between experimental and computational spectral data for this compound?
Discrepancies often arise from solvent effects or conformational flexibility. Methodological approaches include:
- Solvent correction in DFT calculations : Use polarizable continuum models (PCM) to simulate solvent environments (e.g., DMSO or CDCl3) .
- Dynamic NMR analysis : Assess rotational barriers of the benzyloxy group to explain splitting patterns .
- Fukui function analysis : Identify reactive sites where experimental reactivity (e.g., electrophilic substitution) deviates from predictions .
Advanced: What strategies optimize the regioselectivity in the benzyloxy group introduction on the indole ring during synthesis?
Regioselectivity challenges arise due to competing C-5 vs. C-6 substitutions. Solutions include:
- Directing groups : Use temporary protecting groups (e.g., SEM or Boc) to block undesired positions .
- Metal-mediated coupling : Palladium catalysts enable selective C–O bond formation at C-6 via Suzuki-Miyaura or Buchwald-Hartwig reactions .
- Microwave-assisted synthesis : Enhances reaction specificity by reducing side pathways through controlled heating .
Advanced: What in vitro models are suitable for evaluating the bioactivity of this compound, considering its structural features?
Given its indole and nitrile motifs, potential models include:
- Anti-inflammatory assays : COX-2 inhibition studies in macrophage cells (e.g., RAW 264.7), leveraging structural similarity to benzofuran-indole derivatives .
- Kinase inhibition screens : Test interactions with indole-targeted kinases (e.g., JAK or PI3K) using fluorescence polarization assays .
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) to track permeability in Caco-2 monolayers, addressing the nitrile group’s polarity .
Advanced: How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Frontier molecular orbital (FMO) analysis : Calculate HOMO (nucleophilic sites) and LUMO (electrophilic sites) energies using Gaussian or ORCA software. For example, the indole C-3 position often shows high HOMO density, favoring electrophilic attacks .
- Molecular electrostatic potential (MEP) maps : Visualize electron-rich regions (e.g., benzyloxy oxygen) prone to protonation or hydrogen bonding .
- MD simulations : Assess solvent accessibility of the nitrile group to predict hydrolysis rates .
Basic: What purification techniques are most effective for isolating 3-(6-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile?
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (20–40% EA) to separate nitrile byproducts .
- Recrystallization : Ethanol or acetonitrile yields high-purity crystals due to the compound’s moderate polarity .
- HPLC : Reverse-phase C18 columns (MeCN/H2O + 0.1% TFA) resolve enantiomeric impurities if chiral centers are present .
Advanced: How do structural modifications (e.g., halogenation) alter the compound’s physicochemical and bioactivity profiles?
- Halogenation at C-5 : Introducing Cl or F increases lipophilicity (logP ↑) and enhances blood-brain barrier penetration, as seen in benzofuran-indole analogs .
- Nitrile to amide conversion : Reduces cytotoxicity but may decrease metabolic stability .
- Benzyloxy replacement : Cyclopropylmethoxy groups improve metabolic resistance in hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
